molecular formula C26H26N6O4S3 B2586608 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362509-43-1

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2586608
CAS No.: 362509-43-1
M. Wt: 582.71
InChI Key: JRTXPCXMQJQNHB-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a research-grade small molecule recognized for its potent and selective inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a Ste20-related serine/threonine kinase that acts as a key upstream regulator of the MAPK signaling pathways, influencing critical cellular processes such as proliferation, migration, inflammation, and apoptosis . This compound's primary research value lies in its application for probing the pathological roles of MAP4K4. Its mechanism involves binding to the kinase domain, thereby suppressing its activity and the subsequent downstream signaling cascades. Researchers utilize this inhibitor extensively to investigate the role of MAP4K4 in the activation and profibrogenic activity of myofibroblasts, a key cell type in tissue fibrosis , making it a valuable tool for studying conditions like idiopathic pulmonary fibrosis and liver fibrosis. Furthermore, due to the involvement of MAP4K4 in cancer cell invasion, metastasis, and immune responses, this molecule is a critical compound in oncology research for exploring novel therapeutic targets aimed at halting tumor progression . Its well-defined chemical structure allows for precise pharmacological intervention in experimental models, providing crucial insights into disease mechanisms and validating MAP4K4 as a target for potential drug discovery.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O4S3/c1-31-22(14-27-25(34)21-10-6-12-38-21)28-29-26(31)39-15-23(33)32-18(13-17(30-32)20-9-5-11-37-20)16-7-4-8-19(35-2)24(16)36-3/h4-12,18H,13-15H2,1-3H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTXPCXMQJQNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound characterized by its intricate structure comprising multiple heterocycles including thiophene, triazole, and pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

PropertyValue
Molecular FormulaC36 H36 N6 O5 S2
Molecular Weight696.85 g/mol
LogP6.3684
Polar Surface Area100.603 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 5.46 µM against Hep3B cancer cells, indicating potent cytotoxicity. The mechanism of action appears to involve disruption of microtubule dynamics similar to that of the known anticancer drug Combretastatin A-4 (CA-4) .

In a study focusing on a series of thiophene derivatives, compounds structurally similar to N-{[5-(...)} were found to induce apoptosis in cancer cell lines through activation of caspases and DNA fragmentation . These findings suggest that the compound may interfere with critical cellular processes leading to cancer cell death.

Anti-inflammatory and Analgesic Properties

The presence of the pyrazole and triazole rings in N-{[5-(...)} is notable as these structures are often associated with anti-inflammatory activities. Preliminary investigations indicate potential anti-inflammatory effects, although specific data on this compound's activity remain limited .

Moreover, related compounds have demonstrated significant analgesic effects in animal models, suggesting that this class of compounds could be explored further for pain management applications .

While specific mechanisms for N-{[5-(...)} have not been fully elucidated, studies on similar compounds indicate that they may act by:

  • Microtubule Disruption : Compounds analogous to N-{[5-(...)} have shown to bind to tubulin, leading to cell cycle arrest and apoptosis.
  • Caspase Activation : Induction of apoptotic pathways through caspase activation has been observed in related thiophene derivatives.
  • Targeting Mitochondrial Pathways : Some studies suggest that these compounds may localize within mitochondria, causing morphological changes that lead to cell death .

Case Study 1: Hep3B Cell Line

A study evaluated the anticancer activity of various thiophene derivatives against Hep3B cells. The most active compounds exhibited IC50 values below 11.6 µg/mL and demonstrated significant alterations in cell morphology indicative of apoptosis .

Case Study 2: Analgesic Activity Assessment

In analgesic activity tests using hot plate and writhing assays in mice, certain derivatives showed enhanced latency times compared to control groups, indicating potential central analgesic effects .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for pharmacological studies. Preliminary investigations suggest it may possess anti-inflammatory and antifungal properties, attributed to its structural similarities with known bioactive compounds. The presence of pyrazole and triazole rings is particularly significant as these structures are often associated with various therapeutic activities.

Potential Therapeutic Effects

  • Anti-inflammatory : The compound's ability to inhibit inflammatory pathways could be explored in the treatment of chronic inflammatory diseases.
  • Antifungal : Its antifungal properties may provide a basis for developing new antifungal agents, particularly against resistant strains.

Interaction Studies

Interaction studies involving N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide have shown promising results in preliminary assays. These studies often focus on:

  • Molecular Docking : Investigations into the binding affinity of the compound with specific receptors have indicated strong interactions with proteins involved in inflammatory responses and fungal infections.

Molecular Docking Insights

The docking studies reveal that the compound can form multiple non-covalent interactions such as hydrogen bonds and π–π stacking with target proteins. For instance, interactions with human prostaglandin reductase (PTGR2) have shown significant binding affinity scores, suggesting potential inhibitory effects on this enzyme .

Material Science

The structural diversity of this compound opens avenues for applications in material science:

Potential Applications in Material Science

  • Organic Electronics : Due to its electronic properties derived from the thiophene and triazole components, the compound may be useful in organic semiconductor applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of various functional groups. Characterization methods such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Synthetic Route Overview

The synthesis process often includes:

  • Formation of the pyrazole ring through hydrazine derivatives.
  • Introduction of thiophene and triazole moieties via coupling reactions.
  • Final modifications to achieve the desired carboxamide functionality.

Case Study 1: Antifungal Activity

A study investigating similar compounds reported significant antifungal activity against Candida species when tested in vitro. The mechanism was attributed to disruption of fungal cell wall integrity through interaction with specific enzymes .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on related triazole derivatives demonstrated their efficacy in reducing inflammation markers in animal models of arthritis. The compounds were shown to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties Reference
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide Thiophene-2-carboxamide + triazole + pyrazole 2,3-Dimethoxyphenyl, thiophen-2-yl, methyl, sulfanyl bridge Hypothesized kinase inhibition
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide + thiazole 3-Methoxy-4-(trifluoromethyl)phenyl, nitro Narrow-spectrum antibacterial activity (42% purity)
6-Methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide Thiophene-carboxamide + triazepine 4-Nitrophenyl, methyl Antifungal activity (74% yield)
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide Thiophene-2-carboxamide + triazole Benzothiazolyl, phenyl, sulfanyl bridge Potential kinase inhibition

Key Structural Differences and Implications

Substituent Effects on Bioactivity: The 2,3-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets compared to the 4-nitrophenyl group in compound 7a . Methoxy groups also improve solubility relative to nitro substituents .

Heterocyclic Core Variations: The 4,5-dihydro-1H-pyrazole ring in the target compound introduces partial saturation, which may reduce metabolic oxidation compared to fully aromatic systems like the triazepine in compound 7a .

Synthetic Complexity :

  • The target compound’s multi-step synthesis (hypothesized from analogs in and ) likely involves HATU-mediated coupling for carboxamide formation and Oxone®-assisted cyclization for heterocycles, similar to methods used for compound 45p . However, the presence of a dihydropyrazole ring may require additional regioselective steps compared to simpler triazolyl derivatives .

Research Findings and Data

Theoretical Insights

  • This contrasts with the electron-withdrawing nitro group in compound 7a, which could reduce binding affinity .
  • Van der Waals Interactions : The methyl group on the triazole ring may contribute to hydrophobic interactions, a feature absent in ’s phenyl-substituted analog .

Q & A

Q. What are the common synthetic routes for this compound, and what critical steps influence yield?

The synthesis typically involves multi-step reactions, including cyclization, functionalization, and coupling. Key steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux (e.g., ethanol or DMF as solvents) .
  • Sulfanyl group incorporation : Thiol-alkylation reactions using 2-mercaptoethanol derivatives, with yields influenced by reaction time (1–3 hours) and temperature (60–80°C) .
  • Triazole-thiophene coupling : Nucleophilic substitution at the triazole ring’s sulfur atom, optimized via stoichiometric control of reactants (e.g., 1:1 molar ratio) . Critical yield factors include solvent purity (DMF or ethanol), cooling rates during crystallization, and recrystallization solvents (e.g., ethanol/water mixtures improve purity by 15–20%) .

Q. How is the compound characterized spectroscopically, and what structural features are confirmed?

Characterization involves:

  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretching), 1250–1300 cm⁻¹ (C-S-C), and 3200–3400 cm⁻¹ (N-H) confirm functional groups .
  • ¹H-NMR : Key signals include δ 2.3–2.5 ppm (CH₃ in triazole), δ 6.8–7.2 ppm (thiophene protons), and δ 3.7–3.9 ppm (OCH₃ in dimethoxyphenyl) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 550–600) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives with similar substituents be resolved?

Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione-thiol shifts in thiazole derivatives) by observing signal splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment for ambiguous protons .

Q. What strategies improve regioselectivity during sulfanyl group incorporation in the triazole ring?

Regioselectivity is controlled by:

  • Steric directing groups : Bulky substituents (e.g., 4-methyl in triazole) favor sulfanyl addition at the less hindered position .
  • Catalytic additives : Use of KI or CuI (5 mol%) enhances reactivity at specific sites via coordination to sulfur .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states, improving selectivity by 20–30% compared to THF .

Q. How do non-covalent interactions influence supramolecular assembly, and what methods probe these interactions?

Non-covalent forces (π-π stacking, hydrogen bonding) drive crystal packing and solubility. Experimental approaches include:

  • X-ray crystallography : Reveals H-bonding networks between thiophene rings and carboxamide groups (bond lengths: 2.8–3.0 Å) .
  • Thermogravimetric analysis (TGA) : Quantifies stability shifts (ΔT = 10–15°C) caused by intermolecular interactions .
  • Solvatochromism studies : UV-Vis spectral shifts in solvents of varying polarity (e.g., hexane vs. DMSO) indicate π-π interactions .

Methodological Recommendations

  • Synthetic optimization : Use gradient recrystallization (ethanol → DMF) to achieve >95% purity .
  • Data validation : Cross-reference IR and NMR with computational models to resolve structural ambiguities .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

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